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[City, State] – November 20, 2025 – Researchers have found that epiyangambin, a lignan

isolated from Ocotea fasciculata, exhibits greater potency against the intracellular amastigote

form of Leishmania amazonensis than its isomer, yangambin.[1][2][3] An in vitro study

demonstrated that epiyangambin has an IC50 value approximately twice as low as that of

yangambin, indicating that a lower concentration of epiyangambin is required to inhibit the

parasite's viability by 50%.[1][2][3]

Leishmania amazonensis is a causative agent of cutaneous leishmaniasis in Brazil.[1][2] The

search for new, effective, and less toxic treatments is a priority in the field of tropical medicine.

Natural products, such as the lignans investigated in this study, are a promising source of novel

therapeutic agents.

Comparative Efficacy Against L. amazonensis
A key study investigating the leishmanicidal effects of these two compounds found that

epiyangambin was more effective at reducing the intracellular viability of L. amazonensis in

infected macrophages.[1][4] The half-maximal inhibitory concentration (IC50) for

epiyangambin was determined to be 22.6 ± 4.9 µM, whereas the IC50 for yangambin was

43.9 ± 5 µM.[1][2][3]
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Furthermore, epiyangambin demonstrated a high selectivity for the parasite over host cells,

with a selectivity index (SI) of 23.6.[1] This index is calculated by dividing the cytotoxic

concentration 50% (CC50) for host cells by the IC50 for the parasite. A higher SI value

suggests a greater margin of safety for the compound. The CC50 for epiyangambin against

bone marrow-derived macrophages (BMDM) was 534 ± 105 µM.[1] In contrast, yangambin was

found to be less cytotoxic to the host cells.[1][4]

Compound
IC50 vs. L.
amazonensis (µM)

CC50 vs.
Macrophages (µM)

Selectivity Index
(SI)

Epiyangambin 22.6 ± 4.9 534 ± 105 23.6

Yangambin 43.9 ± 5 Not Determined Not Determined

Immunomodulatory Effects on Host Cells
In addition to their direct leishmanicidal activity, both epiyangambin and yangambin were

found to modulate the immune response of infected macrophages. Treatment with both lignans

led to a reduction in the production of several pro-inflammatory mediators, including nitric oxide

(NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).

[1][2][3] Notably, epiyangambin was more potent than yangambin in reducing the levels of

PGE2.[1]

Experimental Protocols
The following methodologies were employed in the key comparative study:

Cell Culture and Parasites
Leishmania amazonensis (MHOM/BR/01/BA788) promastigotes were cultured at 24°C in

Schneider's insect medium supplemented with 10% fetal bovine serum (FBS), penicillin, and

streptomycin.[1] Bone marrow-derived macrophages (BMDM) were obtained from BALB/c mice

and cultured for 7 days in RPMI medium supplemented with 20% FBS and 30% L929 cell

culture supernatant as a source of macrophage colony-stimulating factor.[1]

Intracellular Amastigote Viability Assay
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BMDM were seeded in 96-well plates and infected with L. amazonensis promastigotes at a

ratio of 10 parasites to 1 macrophage.[1] After infection, the cells were treated with varying

concentrations of epiyangambin or yangambin for 48 hours.[1][3][5] The number of viable

intracellular amastigotes was then determined to calculate the IC50 values.[1]
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Experimental Workflow for Intracellular Viability Assay
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Fig. 1: Workflow for assessing leishmanicidal activity.
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Cytotoxicity Assay
The cytotoxicity of the compounds against BMDM was assessed using a resazurin-based

assay and by measuring lactate dehydrogenase (LDH) release.[1][3] Macrophages were

treated with a range of concentrations of epiyangambin and yangambin for 48 hours.[1] Cell

viability was then determined to calculate the CC50 values.[1]

Measurement of Inflammatory Mediators
BMDM were stimulated with interferon-gamma (IFN-γ), infected with L. amazonensis, and then

treated with the compounds for 48 hours.[1] The levels of NO, TNF-α, IL-6, IL-10, IL-12p70,

and PGE2 in the cell culture supernatants were quantified using appropriate assays (Griess

reaction for NO and ELISA for cytokines and PGE2).[1]
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Fig. 2: Effect of lignans on inflammatory mediators.
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The available data strongly suggest that epiyangambin is a more potent leishmanicidal agent

against L. amazonensis than yangambin in vitro. Its favorable selectivity index also indicates a

promising safety profile that warrants further investigation. Both compounds exhibit

immunomodulatory properties that could contribute to their therapeutic effect. These findings

encourage further research into epiyangambin as a potential lead compound for the

development of new treatments for cutaneous leishmaniasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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